TAK285-Iodo
Descripción
Chemical Nomenclature and Structural Identity
TAK285-Iodo possesses the systematic chemical name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide, reflecting its complex heterocyclic architecture. The compound's molecular formula C25H25ClIN5O3 corresponds to a molecular weight of 605.86 daltons, establishing it as a moderately sized pharmaceutical intermediate within the kinase inhibitor class. The structural complexity arises from the integration of multiple functional groups, including a pyrrolo[3,2-d]pyrimidine core scaffold, a chlorophenyl moiety, and the characteristic iodophenoxy substitution that differentiates it from related compounds.
The compound's three-dimensional structure features several critical pharmacophoric elements that contribute to its biological activity. The pyrrolo[3,2-d]pyrimidine bicyclic system serves as the primary scaffold for kinase recognition, while the 3-chloro-4-(3-iodophenoxy)phenyl substituent provides specificity for target binding sites. The hydroxy-methylbutanamide side chain enhances solubility characteristics and may participate in hydrogen bonding interactions with amino acid residues in the target kinase active sites. The SMILES notation CC(C)(O)CC(NCCN1C=CC2=NC=NC(NC3=CC=C(OC4=CC=CC(I)=C4)C(Cl)=C3)=C21)=O provides a concise representation of the compound's connectivity.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C25H25ClIN5O3 |
| Molecular Weight | 605.86 g/mol |
| Physical State | Solid powder |
| Purity Specification | >95% |
| Storage Requirements | Dry conditions, protected from light |
Historical Development of Pyrrolopyrimidine-Based Inhibitors
The development of pyrrolopyrimidine-based kinase inhibitors traces its origins to the discovery of 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines as potent tyrosine kinase inhibitors in the 1990s. These early investigations revealed that pyrrolopyrimidine scaffolds could preferentially inhibit epidermal growth factor receptor-mediated signal transduction pathways, establishing the foundation for subsequent medicinal chemistry efforts. The structural framework proved particularly amenable to optimization, allowing researchers to fine-tune selectivity profiles and improve potency against specific kinase targets through systematic substituent modifications.
Research throughout the early 2000s demonstrated that disubstituted pyrrolopyrimidine derivatives exhibited enhanced inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2. Studies revealed that 2,4-disubstituted pyrrolo[2,3-d]pyrimidines showed high activity against epidermal growth factor receptor in nanomolar ranges, with compounds achieving inhibitory concentrations as low as 3.76 nanomolar. The presence of halogen substituents, particularly at strategic positions on the phenyl rings, emerged as a critical factor for optimizing potency and selectivity profiles.
The evolution of pyrrolopyrimidine chemistry continued with investigations into 4,6-disubstituted derivatives, which revealed that N4-phenyl substitutions were necessary for optimal inhibitory activity. These structure-activity relationship studies established that methoxy group substitutions could increase inhibitory potential, with some compounds demonstrating inhibitory concentrations ranging from 0.4 to 1.3 nanomolar against mutant epidermal growth factor receptor variants. The comprehensive exploration of substitution patterns provided valuable insights into the molecular determinants of kinase selectivity and potency.
Relationship to TAK-285 Compound Family
This compound represents a strategic modification of the parent compound TAK-285, which serves as a potent, selective, adenosine triphosphate-competitive and orally active human epidermal growth factor receptor 2 and epidermal growth factor receptor inhibitor. The parent compound demonstrates inhibitory concentrations of 17 nanomolar for human epidermal growth factor receptor 2 and 23 nanomolar for epidermal growth factor receptor, establishing it as a highly effective dual kinase inhibitor. TAK-285 exhibits greater than 10-fold selectivity for human epidermal growth factor receptor 1 and 2 compared to human epidermal growth factor receptor 4, while showing reduced potency against other kinases including mitogen-activated protein kinase kinase 1 and 5, c-Met, Aurora B, lymphocyte-specific protein tyrosine kinase, and C-terminal Src kinase.
The structural relationship between this compound and TAK-285 centers on the substitution of the 3-(trifluoromethyl)phenoxy group in the parent compound with a 3-iodophenoxy moiety in the derivative. This modification maintains the core pharmacophore responsible for kinase inhibition while potentially altering binding affinity, metabolic stability, and tissue distribution characteristics. The parent compound TAK-285 possesses the molecular formula C26H25ClF3N5O3 with a molecular weight of 547.96 daltons, compared to the heavier this compound analog. Both compounds share the same pyrrolo[3,2-d]pyrimidine core structure and the 3-hydroxy-3-methylbutanamide side chain, ensuring conservation of essential binding interactions.
Recent synthetic efforts have expanded the TAK-285 derivative family through systematic structural modifications aimed at enhancing dual epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitory activity. New TAK-285 derivatives have been synthesized and characterized, with biological evaluations confirming their effectiveness as dual kinase inhibitors. These derivatives demonstrate the versatility of the pyrrolopyrimidine scaffold for medicinal chemistry optimization, allowing for the exploration of various substituent effects on biological activity and pharmacological properties.
| Compound | Molecular Formula | Key Substituent | Molecular Weight |
|---|---|---|---|
| TAK-285 | C26H25ClF3N5O3 | 3-(trifluoromethyl)phenoxy | 547.96 g/mol |
| This compound | C25H25ClIN5O3 | 3-iodophenoxy | 605.86 g/mol |
Significance in Kinase Inhibitor Research
This compound contributes significantly to the advancing field of kinase inhibitor research by providing insights into the effects of halogen substitutions on target selectivity and binding affinity. The compound represents an important example of structure-based drug design principles applied to pyrrolopyrimidine scaffolds, demonstrating how strategic modifications can potentially enhance therapeutic profiles while maintaining core biological activities. Research into halogenated analogs of established kinase inhibitors offers valuable information about the role of halogen bonding, lipophilicity, and steric effects in molecular recognition processes.
The development of this compound reflects broader trends in contemporary medicinal chemistry toward exploring halogen substitutions as a means of optimizing drug properties. Iodine substitution introduces unique characteristics compared to other halogens, including increased atomic size, enhanced polarizability, and distinctive electronic properties that may influence both binding interactions and pharmacokinetic behavior. These properties make iodinated compounds particularly interesting for investigating structure-activity relationships and for potentially overcoming resistance mechanisms that may develop against existing therapeutic agents.
The compound's significance extends to its potential role in addressing limitations of current kinase inhibitor therapies, particularly in contexts where selectivity profiles or resistance patterns present clinical challenges. Pyrrolopyrimidine-based inhibitors have demonstrated effectiveness across various cancer types, with studies showing activity against breast, lung, and other solid tumor models. The continued exploration of derivatives like this compound supports ongoing efforts to expand the therapeutic utility of this important chemical class while addressing unmet medical needs in oncology.
Propiedades
Fórmula molecular |
C25H25ClIN5O3 |
|---|---|
Peso molecular |
605.8615 |
Nombre IUPAC |
N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31) |
Clave InChI |
KXGOWFIVGBDUDH-UHFFFAOYSA-N |
SMILES |
CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAK285-Iodo, TAK-285-Iodo, TAK 285-Iodo, TAK285 derative |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of this compound and Similar Compounds
Métodos De Preparación
Batcho-Leimgruber Indole Synthesis for Core Formation
The Batcho-Leimgruber method is widely employed to synthesize the pyrrolopyrimidine backbone. Starting with 6-methyluracil, nitration at C5 using concentrated sulfuric and nitric acids yields intermediate 2 (Scheme 1). Subsequent reaction with dimethylacetamide dimethyl acetal generates enamine 3 , which undergoes zinc-mediated reduction in acetic acid to form the pyrrolo[3,2-d]pyrimidine core (4 ).
Key Conditions :
-
Nitration: 0°C, 2 hours, 89% yield.
-
Enamine formation: Reflux in toluene, 8 hours, 78% yield.
-
Cyclization: Zn dust in acetic acid, 80°C, 12 hours, 82% yield.
Iodination Strategies for this compound
Iodination at the C7 position is achieved through electrophilic aromatic substitution (EAS) or oxidative methods.
N-Iodosuccinimide (NIS)-Mediated Halogenation
NIS in anhydrous tetrahydrofuran (THF) at 0°C selectively iodinates the C7 position of the pyrrolopyrimidine core. This method avoids over-halogenation and preserves the integrity of sensitive functional groups.
Procedure :
-
Dissolve pyrrolo[3,2-d]pyrimidine intermediate (4 , 1.0 equiv) in THF.
-
Add NIS (1.2 equiv) portionwise at 0°C.
-
Stir for 4 hours, then quench with aqueous Na₂S₂O₃.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Outcomes :
Solvent-Free Mechanochemical Iodination
A solvent-free approach using iodine and iodic acid (HIO₃) under grinding conditions achieves regioselective iodination with minimal waste.
Procedure :
-
Mix pyrrolopyrimidine precursor (1.0 equiv), iodine (1.5 equiv), and HIO₃ (0.5 equiv).
-
Grind in a mortar for 15–20 minutes.
-
Extract with dichloromethane and purify via recrystallization.
Outcomes :
Micellar Catalysis with Sodium Dodecyl Sulfate (SDS)
SDS micelles enhance the reactivity of iodide ions in aqueous media, enabling iodination under mild conditions.
Procedure :
-
Prepare a micellar solution of SDS (2.0 wt%) in water.
-
Add pyrrolopyrimidine substrate (1.0 equiv), NaI (1.2 equiv), and Ce(IV) trihydroxide hydroperoxide (1.5 equiv).
-
Stir at 25°C for 6 hours.
Outcomes :
Optimization and Scalability Challenges
Temperature and Solvent Effects
Byproduct Mitigation
-
Quenching Protocols : Aqueous Na₂S₂O₃ effectively removes excess iodine without degrading the product.
-
Catalyst Recycling : Ce(IV) oxidants in micellar systems can be recovered and reused for three cycles with <10% yield loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
This compound exhibits high stability in aqueous media (pH 5.0–7.5) and human serum, with no decomposition observed over 24 hours.
Comparative Analysis of Iodination Methods
| Method | Reagents | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| NIS in THF | NIS, THF | 85–92 | >95% | High |
| Solvent-Free Grinding | I₂, HIO₃ | 70–78 | 88% | Moderate |
| Micellar Catalysis | SDS, NaI, Ce(IV) | 65–72 | >90% | Low |
Q & A
Q. What experimental design principles should guide the synthesis and characterization of TAK285-Iodo to ensure reproducibility?
To ensure reproducibility, experimental protocols must include:
- Detailed procedural documentation : Specify reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography), and characterization techniques (NMR, HPLC, mass spectrometry). Avoid omitting "minor" steps like degassing solvents or inert atmosphere requirements .
- Validation of purity and identity : For novel compounds, provide spectroscopic data (e.g., H/C NMR, IR) and elemental analysis. For known compounds, cite literature methods and confirm consistency with reported data .
- Replication controls : Include triplicate experiments to assess variability, especially in yield calculations or catalytic efficiency studies .
Q. How should researchers address limitations in spectroscopic data interpretation for this compound?
- Cross-validation with complementary techniques : Combine NMR, X-ray crystallography (if feasible), and computational modeling (e.g., DFT) to resolve ambiguities in structural assignments .
- Statistical analysis of spectral noise : Use signal-to-noise ratios and integration consistency to assess data reliability. For overlapping peaks in NMR, employ 2D experiments (COSY, HSQC) .
- Transparency in reporting : Clearly state unresolved uncertainties in the main text and provide raw spectral data in supplementary materials .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for this compound be methodologically resolved?
- Systematic error analysis : Evaluate potential sources of discrepancy, such as approximations in computational models (e.g., solvent effects ignored in DFT) or experimental artifacts (e.g., side reactions under catalytic conditions) .
- Sensitivity testing : Vary computational parameters (basis sets, solvation models) to assess their impact on predictions. Compare results with experimental kinetic studies (e.g., Arrhenius plots) .
- Triangulation with alternative methods : Use in-situ spectroscopy (Raman, IR) to detect transient intermediates not accounted for in simulations .
Q. What strategies are recommended for optimizing this compound’s reaction conditions in heterogeneous catalytic systems?
- Design of Experiments (DoE) : Apply factorial designs or response surface methodology to efficiently explore multivariable interactions (e.g., temperature, catalyst loading, solvent polarity) .
- Mechanistic probing : Conduct kinetic isotope effects (KIE) or poisoning experiments to identify rate-determining steps and active catalytic sites .
- Cross-disciplinary validation : Integrate surface characterization techniques (XPS, TEM) to correlate catalyst morphology with activity trends .
Q. How should researchers analyze conflicting biological activity data for this compound across different assay platforms?
- Critical appraisal of assay conditions : Compare buffer composition, cell lines, and endpoint measurements (e.g., IC vs. EC) to identify platform-specific biases .
- Meta-analysis of dose-response curves : Use nonlinear regression to assess statistical significance of potency variations. Report confidence intervals for key parameters (e.g., Hill coefficients) .
- Biological replicate rigor : Ensure experiments are repeated across independent cell passages or animal cohorts to control for biological variability .
Methodological Guidance for Data Presentation
Q. What standards should govern the presentation of crystallographic or spectroscopic data in publications on this compound?
- Adherence to community guidelines : Follow IUCr standards for crystallography (deposit CIF files) and NMR shift reporting (include solvent, reference peaks) .
- Data accessibility : Provide raw diffractometer or spectrometer outputs in repositories like Zenodo or institutional databases, linked via DOIs in supplementary materials .
- Critical discussion of anomalies : Highlight disordered regions in crystal structures or baseline artifacts in spectra, and their implications for interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
